2-(4-Methylpentyl)pyrazine
Description
Historical and Contemporary Significance of Pyrazine (B50134) Derivatives in Chemical Sciences
Pyrazine and its derivatives are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). ontosight.aibritannica.comwikipedia.org This structural motif is the foundation for a vast array of molecules that are significant in both natural and synthetic chemistry. britannica.comnih.gov Historically, the study of pyrazines has been integral to understanding the chemistry of many biochemical materials essential to life. britannica.com
In contemporary chemical sciences, pyrazine derivatives are the subject of extensive research due to their diverse applications. They are recognized as crucial components in medicinal chemistry, forming the basic scaffold for numerous clinically used drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.aimdpi.comresearchgate.net The pyrazine ring is a key structural element in various pharmaceuticals, such as diuretics and protein kinase inhibitors. nih.gov Beyond pharmaceuticals, these compounds are pivotal in materials science and as catalysts. mdpi.comresearchgate.net Furthermore, their unique sensory properties make them valuable in the flavor and fragrance industry, where they contribute to the characteristic aromas of many roasted, baked, and fermented foods. ontosight.airesearchgate.net
Current Landscape of Academic Inquiry into Alkyl-Substituted Pyrazines
Alkyl-substituted pyrazines, a subgroup to which 2-(4-Methylpentyl)pyrazine belongs, are a focal point of current academic research. scispace.com These compounds are naturally occurring substances that contribute significantly to the taste and aroma of foods like coffee, cocoa, and baked goods, often possessing very low odor thresholds. researchgate.netwikipedia.org A major area of investigation is their formation through the Maillard reaction during the cooking of food. wikipedia.org
Modern research endeavors focus on several key areas. Scientists are developing novel biocatalytic and chemo-enzymatic methodologies for the synthesis of asymmetrically substituted pyrazines under environmentally benign conditions, moving away from traditional synthetic methods that often require hazardous conditions. researchgate.net The mechanisms of their formation, particularly by microorganisms like Bacillus subtilis, are being unraveled through techniques such as stable isotope tracing and gene manipulation. scispace.com
Additionally, advanced analytical techniques, including supersonic jet spectroscopy and mass resolved excitation spectroscopy (MRES), are employed to study the conformational preferences and torsional motion of alkyl-substituted pyrazines. acs.orgcolostate.edu These studies reveal that the structural behavior of alkyl-substituted pyrazines can differ from that of similarly substituted benzenes, an observation attributed to stabilizing interactions between the alkyl substituent and the adjacent nitrogen atom. colostate.edu Research also explores their production by various microorganisms, such as Pseudomonas species, and their potential role in the off-flavors of products like wine corks. nih.gov
Structural Classifications of Pyrazines Relevant to Research Endeavors
Pyrazines can be classified based on the nature and number of their substituents, as well as modifications to the heterocyclic ring itself. doi.org A primary classification is based on the alkyl groups attached to the pyrazine core. This includes:
Mono-substituted pyrazines : Featuring a single alkyl group.
Di-, Tri-, and Tetra-substituted pyrazines : Compounds with multiple alkyl substituents, which can be the same or different. mdpi.comgoogle.com this compound is a mono-substituted pyrazine.
Beyond simple alkyl groups, pyrazines are also categorized by other functional groups, leading to classes such as:
Alkoxypyrazines : These contain an alkoxy group (e.g., methoxy), and are well-known for their role as potent aroma compounds in foods and as semiochemicals. researchgate.net
Halopyrazines : Pyrazines substituted with one or more halogen atoms. doi.org
Aminopyrazines, Hydroxypyrazines, and Pyrazinecarboxylic acids : These derivatives are important intermediates and targets in medicinal chemistry. doi.org
Another structural classification relates to the saturation level of the pyrazine ring, which includes dihydropyrazines and tetrahydropyrazines (piperazines). doi.org Furthermore, the fusion of the pyrazine ring with other aromatic systems gives rise to polycyclic structures like quinoxalines (benzopyrazines) and phenazines (dibenzopyrazines), each with distinct chemical properties and applications. doi.org
Detailed Research Findings on this compound and Related Compounds
Direct and extensive research literature focusing solely on this compound is limited. However, its chemical properties can be inferred from its structure and from data available for closely related analogs. The molecule consists of a central pyrazine ring substituted at the 2-position with a 4-methylpentyl group.
Physicochemical properties for this compound are not widely published in experimental literature. However, data for structurally similar compounds, such as those with additional functional groups, provide context for its expected chemical behavior.
Table 1: Computed Physicochemical Properties of this compound Analogs
| Property | 2-methoxy-3-(4-methylpentyl)pyrazine nih.gov | 2-(2-Bromo-4-methylpentyl)pyrazine nih.gov |
|---|---|---|
| Molecular Formula | C11H18N2O | C10H15BrN2 |
| Molecular Weight | 194.27 g/mol | 243.14 g/mol |
| XLogP3 | 3.5 | 2.7 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 2 |
The synthesis of alkylpyrazines can be achieved through various chemical methods. General synthetic routes often involve the reaction of 1,2-dicarbonyl compounds with diamines. ontosight.ai For substituted pyrazines, methods can include the condensation of aminomalonamides with α,β-dicarbonyl compounds or the addition of organolithium reagents to the pyrazine ring followed by hydrolysis. doi.org The synthesis of specific, highly substituted pyrazines can also be achieved by reacting α,β-hydroxyketones with a nitrogen source like ammonium (B1175870) hydroxide. google.com While a specific synthesis for this compound is not prominently documented, these general principles would apply.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-di(1-methylethyl)pyrazine |
| 2-methoxy-3-(4-methylpentyl)pyrazine |
| 2-(2-Bromo-4-methylpentyl)pyrazine |
| Pyrazine |
| Piperazine |
| Quinoxaline |
| Phenazine |
| 2,5-dimethylpyrazine (B89654) |
| 2,3,5-trimethylpyrazine |
| 3-alkyl-2-methoxypyrazines |
| 2,6-diethylpyrazine |
| 2-ethyl-3,5,6-trimethylpyrazine |
| 3,5-dimethyl-2-(n-propyl)pyrazine |
| 3,6-dimethyl-2-(n-propyl)pyrazine |
| 2,5-diethyl-3-methylpyrazine |
| 2,3-diethyl-5,6-dimethylpyrazine |
| 2,5(6)-Dimethylpyrazine |
| 2-ethyl-5-methylpyrazine |
| 2,3-dimethylpyrazine |
| 2-methylpyrazine |
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(4-methylpentyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-9(2)4-3-5-10-8-11-6-7-12-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
RQKKGGNHKZAOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=NC=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Alkylpyrazines
Maillard Reaction Pathways in Pyrazine (B50134) Formation
The Maillard reaction, a non-enzymatic browning reaction, is a cornerstone of flavor development in thermally processed foods. It involves a complex cascade of reactions between amino acids and reducing sugars, leading to the formation of a diverse array of compounds, including the flavor-active alkylpyrazines.
Precursor Chemistry: Role of Amino Acids and Reducing Sugars in Pyrazine Generation
The fundamental building blocks for pyrazine synthesis in the Maillard reaction are amino acids and reducing sugars. mdpi.comresearchgate.net The type of amino acid and the structure of the reducing sugar significantly influence the resulting pyrazine profile. mdpi.com For the formation of 2-(4-Methylpentyl)pyrazine, the amino acid leucine (B10760876) is the key precursor, providing the characteristic branched alkyl side chain. The reducing sugar, such as glucose or fructose, provides the carbon backbone for the pyrazine ring. mdpi.comresearchgate.net
The initial step of the Maillard reaction involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar, forming a glycosylamine. mdpi.com This is followed by rearrangement to form an Amadori or Heyns compound, which are key intermediates in the subsequent formation of flavor compounds. scispace.com The specific amino acid involved directly impacts the types of pyrazines formed, with lysine-containing peptides, for instance, being noted for their high production of pyrazines. nih.govresearchgate.net
Table 1: Key Precursors in the Maillard Reaction Formation of this compound
| Precursor Class | Specific Compound | Role in Formation |
| Amino Acid | Leucine | Provides the 4-methylpentyl side chain |
| Reducing Sugar | Glucose, Fructose | Forms the pyrazine ring backbone |
Elucidation of Reaction Intermediates in Maillard-Type Pyrazine Synthesis
The pathway from precursors to pyrazines involves a series of highly reactive intermediates. A crucial step is the Strecker degradation, where α-dicarbonyl compounds, formed from the degradation of sugars, react with amino acids. researchgate.net This reaction produces α-aminoketones, which are essential precursors for pyrazine ring formation. nih.gov
The condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine (B8608421) intermediate. researchgate.net This intermediate is unstable and readily oxidizes to form the stable aromatic pyrazine ring. The substituents on the final pyrazine molecule are determined by the structure of the reacting α-aminoketones and can also incorporate Strecker aldehydes, which are formed from the amino acid during the Strecker degradation. nih.gov For this compound, the incorporation of the Strecker aldehyde derived from leucine is a key step in forming the branched alkyl side chain. researchgate.netnih.gov
Influence of Reaction Parameters on Alkylpyrazine Yield and Positional Selectivity
The yield and the specific isomers of alkylpyrazines formed during the Maillard reaction are highly dependent on several reaction parameters. These include temperature, time, pH, and the ratio of reactants. mdpi.comnih.gov
Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of pyrazines. mdpi.com However, excessive heat can lead to the degradation of both precursors and products.
pH: The pH of the reaction medium plays a critical role. Acidic conditions can promote the formation of certain flavor compounds like furans and pyrazines, while alkaline conditions can also facilitate the Maillard reaction. mdpi.com The rate of pyrazine formation can be significantly influenced by pH, with studies showing that the formation of tetramethylpyrazine is much higher at a neutral pH compared to acidic or alkaline conditions. researchgate.net
Reactant Ratio: The relative concentrations of amino acids and reducing sugars can affect the yield and distribution of pyrazine products. nih.gov
Targeted Chemical Synthesis Strategies for Substituted Pyrazines
While the Maillard reaction is a major source of alkylpyrazines in food, targeted chemical synthesis provides a more controlled approach to produce specific pyrazine derivatives, including those with branched alkyl side chains like this compound.
Condensation Reactions Involving α-Dicarbonyl and α-Hydroxycarbonyl Compounds
A common and effective method for synthesizing substituted pyrazines involves the condensation of α-dicarbonyl or α-hydroxycarbonyl compounds with 1,2-diamines. rsc.orgnih.gov The reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane, followed by oxidation of the resulting dihydropyrazine, yields the corresponding substituted pyrazine. unimas.myresearchgate.net
Another important route is the condensation of α-aminoamides with α-dicarbonyl compounds. This method, first reported by Reuben G. Jones in 1949, allows for the synthesis of 2-hydroxypyrazines, which can be further modified. unimas.mybeilstein-journals.org The regioselectivity of this reaction, particularly with unsymmetrical α-ketoaldehydes, can be influenced by reaction parameters such as the base used and the rate of its addition. beilstein-journals.org The use of α-hydroxy ketones, such as acetol, as a carbon source in reactions with a nitrogen source can also lead to the formation of an array of substituted pyrazines. google.com
Table 2: Examples of Condensation Reactions for Pyrazine Synthesis
| Reactant 1 | Reactant 2 | Product Type |
| α-Dicarbonyl compound | 1,2-Diamine | Substituted pyrazine (via dihydropyrazine intermediate) |
| α-Aminoamide | α-Dicarbonyl compound | 2-Hydroxypyrazine |
| α-Hydroxy ketone | Nitrogen source | Substituted pyrazine |
Introduction of Branched Alkyl Side Chains onto the Pyrazine Core
The synthesis of pyrazines with specific branched alkyl side chains, such as the 4-methylpentyl group in this compound, requires specific strategies. One approach is to start with precursors that already contain the desired branched alkyl group. For example, using an α-amino acid with a branched side chain, like leucine, in a Maillard-type reaction can lead to the formation of pyrazines with the corresponding branched alkyl substituent. researchgate.net
In targeted chemical synthesis, a branched alkyl group can be introduced by using a appropriately substituted α-dicarbonyl or α-hydroxycarbonyl compound. google.com The use of side chain engineering in designing molecules has been recognized as a valuable method for controlling their physical and optical properties. rsc.orgresearchgate.net While much of this research is in the context of materials science, the principles of introducing specific alkyl chains, including branched ones, are applicable to the synthesis of flavor compounds. nih.govresearchgate.net Methods for the selective formation of substituted pyrazines, including those with branched alkyl groups, have been developed, highlighting the importance of controlling reaction conditions to achieve the desired product. google.com
Advanced Catalytic and Stereoselective Approaches in Pyrazine Synthesis
The synthesis of alkylpyrazines, including this compound, has benefited from the development of advanced catalytic systems that offer improved efficiency and selectivity. One notable approach involves the vapor-phase synthesis using bifunctional mixed oxide catalysts. These catalysts, often derived from the calcination of Layered Double Hydroxides (LDHs), facilitate the condensation and dehydrogenation of α-hydroxyamines in a two-step reaction sequence. naturalingredientsrd.eu
For instance, mixed oxides such as ZnAl have been employed for the synthesis of various alkylpyrazine mixtures. naturalingredientsrd.eu The reaction is typically carried out at elevated temperatures (e.g., 400°C) and is significantly influenced by the nature of the reactants, allowing for control over the final product distribution. naturalingredientsrd.eu Studies using different 1,2-diamines and propylene (B89431) glycol over mixed oxides obtained from LDHs containing cations like Ni, Zn, Cu, Cr, Fe, and Co have demonstrated that Lewis acid sites on the catalyst play a crucial role in their activity. hilarispublisher.com The choice of cation, preparation method of the LDH precursor, reaction temperature, and reactant molar ratios all impact the conversion and selectivity of the pyrazine synthesis. hilarispublisher.com While these methods are general for alkylpyrazines, they provide a framework for the targeted synthesis of this compound by selecting appropriate precursors, such as a diamine and a carbonyl compound that can furnish the 4-methylpentyl side chain.
Stereoselective synthesis, which is crucial for producing specific isomers of chiral molecules, has also been explored for pyrazine derivatives. Although direct stereoselective synthesis of this compound is not widely documented, approaches for other complex pyrazines highlight the potential methodologies. For example, stereoselective methods have been developed for constructing fused pyrazines from trans-1,2-diaminoindanes and trans-1,2-diaminotetralins. rsc.orgrsc.org Furthermore, the stereoselective synthesis of bis-steroidal pyrazine derivatives has been achieved, demonstrating that the stereochemistry of substituents can be precisely controlled, which is critical for biological activity. tandfonline.comtandfonline.com These advanced strategies, including transition-metal-free intramolecular cyclizations, showcase the sophisticated chemical techniques available for creating structurally complex and stereochemically pure pyrazine compounds. bohrium.com
Biotechnological and Biocatalytic Routes for Pyrazine Production
Biotechnological methods present an environmentally friendly alternative to chemical synthesis for producing pyrazines. mdpi.comnih.gov These routes leverage microorganisms and enzymes to create complex molecules from renewable feedstocks.
Microbial Metabolism of Pyrazine Precursors
The biosynthesis of alkylpyrazines in microorganisms is intrinsically linked to amino acid metabolism. nih.govresearchgate.net The carbon skeleton of the 4-methylpentyl side chain in this compound strongly suggests that its primary precursor is the amino acid L-leucine .
Microorganisms like Bacillus subtilis, Corynebacterium glutamicum, and various myxobacteria are known producers of alkylpyrazines. mdpi.comnih.govresearchgate.net The general biosynthetic pathway is thought to involve the formation of α-amino ketones from amino acid precursors. For branched-chain alkylpyrazines, such as those derived from valine, isoleucine, and leucine, studies on myxobacteria propose a pathway where the amino acid is first reduced to an amino aldehyde (e.g., valine to valine aldehyde). researchgate.net Two molecules of this intermediate can then condense to form a dihydropyrazine, which is subsequently oxidized to the final aromatic pyrazine. researchgate.net
Applying this model to this compound, L-leucine would be converted to its corresponding α-amino ketone or aldehyde. The condensation of two such molecules would lead to the formation of 2,5-bis(4-methylpentyl)pyrazine. The formation of the mono-substituted this compound likely involves the condensation of one molecule of the leucine-derived intermediate with a smaller C2 unit, such as aminoacetone, which is derived from threonine. nih.govscispace.com Isotope labeling studies in Serratia marcescens have confirmed that L-threonine and acetate (B1210297) are precursors for 2,5-dimethyl-3-ethylpyrazine, demonstrating the principle of precursor condensation. researchgate.net
Table 1: Proposed Microbial Precursors for this compound
| Final Product | Primary Amino Acid Precursor | Proposed Intermediates | Condensation Partner (Example) |
|---|---|---|---|
| This compound | L-Leucine | α-amino-ketone/aldehyde derived from Leucine | Aminoacetone (from Threonine) |
Genetic and Metabolic Engineering for Enhanced Pyrazine Biosynthesis
To improve the yield of specific pyrazines and overcome the low concentrations found in nature, metabolic engineering has become a key strategy. researchgate.net Research has primarily focused on well-characterized microorganisms like Escherichia coli and Pseudomonas putida. mdpi.comvu.lt
A common approach involves redirecting metabolic flux towards a key precursor. For example, to enhance the production of 2,5-dimethylpyrazine (B89654) (2,5-DMP), which derives from L-threonine, strains of P. putida have been engineered by deleting genes in competing pathways and overexpressing key enzymes like threonine dehydrogenase. vu.lt This strategy channels the carbon surplus from glucose through L-threonine metabolism towards pyrazine formation, resulting in significantly increased product titers. vu.lt
Similar strategies could be applied to boost the production of this compound. This would involve:
Overexpression of L-leucine biosynthesis genes: Increasing the intracellular pool of the primary precursor.
Deletion of competing pathways: Preventing the degradation of L-leucine or its diversion into other metabolic routes.
Introduction of heterologous enzymes: Incorporating more efficient enzymes for the conversion of L-leucine into the key α-amino ketone intermediate. mdpi.com
Engineered strains of E. coli have achieved high yields of 2,5-DMP (over 3 g/L) from glucose by optimizing the expression of genes in the L-threonine pathway and eliminating the need for inducers. mdpi.com Likewise, Corynebacterium glutamicum has been engineered for the production of tetramethylpyrazine (TTMP) by introducing heterologous genes to increase the supply of the precursor, acetoin. google.com These examples provide a clear blueprint for the rational design of microbial cell factories for high-yield production of this compound.
Table 2: Genetic Engineering Strategies for Enhanced Pyrazine Production
| Engineering Target | Action | Example Organism | Target Pyrazine | Reference |
|---|---|---|---|---|
| L-Threonine Pathway | Gene deletion (6 genes) & overexpression (thrA, tdh) | Pseudomonas putida | 2,5-Dimethylpyrazine | vu.lt |
| L-Threonine Dehydrogenase (TDH) & Ligase (KBL) | Inactivation of KBL, overexpression of TDH | Bacillus subtilis | 2,5-Dimethylpyrazine | mdpi.comnih.gov |
| Acetoin Pathway | Impairing by-product pathways | E. coli | Tetramethylpyrazine | mdpi.com |
| Isoprenoid/Isopentenol Pathway | Introduction of heterologous pathway | Corynebacterium glutamicum | Tetramethylpyrazine | google.com |
Enzymatic Systems in Pyrazine Formation and Derivatization
The formation of pyrazines is underpinned by specific enzymatic reactions. While some steps, like the final condensation and aromatization, can occur spontaneously under certain conditions, enzymes provide the necessary specificity and efficiency in biological systems. nih.gov
Key enzymatic steps include:
Amino Acid Conversion: Enzymes like L-threonine-3-dehydrogenase (TDH) catalyze the oxidation of L-threonine to L-2-amino-acetoacetate, a direct precursor to the aminoacetone intermediate for 2,5-DMP synthesis. nih.govscispace.com A homologous enzyme system would be required for the conversion of L-leucine.
Transamination: Amine transaminases (ATAs) are highly valuable biocatalysts that can convert ketones into primary amines. Chemo-enzymatic approaches have utilized ω-transaminases to catalyze the amination of α-diketones to form α-amino ketones, which then dimerize to form pyrazines. nih.gov This method offers high selectivity and can be performed in aqueous conditions.
Derivatization: Once the pyrazine ring is formed, enzymes can further modify it. For instance, monooxygenases have been used in engineered P. putida to oxidize 2,5-DMP into 5-methyl-2-pyrazinecarboxylic acid or into N-oxides. vu.ltnih.gov These derivatives are valuable for synthesizing other complex molecules. An enzymatic [4+2] cyclization cascade has also been reported, highlighting how enzymes can catalyze complex ring formations. nih.gov
For this compound, a biocatalytic system could be designed using a transaminase to convert a suitable α-diketone precursor, or by harnessing the native enzymatic machinery of a leucine-overproducing microbial strain.
Occurrence and Environmental Distribution of Alkylpyrazines
Natural Occurrence of Pyrazines in Biological Systems
Pyrazines are biosynthesized by a diverse range of organisms, from microorganisms to plants and insects, where they serve various biological functions. nih.govnih.govresearchgate.net
Microbial Biosynthesis and Production of Alkylpyrazines
Microorganisms, including bacteria and fungi, are significant producers of alkylpyrazines. nih.govoup.com Strains of Bacillus, Corynebacterium, and Serratia have been identified as producers of various pyrazine (B50134) derivatives. nih.govresearchgate.netgoogle.com For instance, Serratia marcescens, a bacterium associated with leaf-cutter ants, produces a range of pyrazines. researchgate.netnih.gov The biosynthesis of these compounds in microbes often involves the metabolism of amino acids. researchgate.net For example, L-threonine and sodium acetate (B1210297) have been identified as precursors for the biosynthesis of certain pyrazines in S. marcescens. researchgate.netmdpi.com
Microbial production of pyrazines is of interest for industrial applications, as it offers a "natural" alternative to chemical synthesis for flavor and fragrance compounds. mdpi.comtuwien.ac.at Research has focused on optimizing microbial fermentation processes to enhance the yield of specific alkylpyrazines. nih.govnih.gov
Table 1: Examples of Microorganisms Producing Alkylpyrazines
| Microorganism | Produced Alkylpyrazines (Examples) | Reference |
| Serratia marcescens | 2,5-dimethylpyrazine (B89654), 3-ethyl-2,5-dimethylpyrazine, 2,5-dimethyl-3-(3′-methylpentyl)pyrazine | researchgate.netnih.gov |
| Bacillus subtilis | 2,5-dimethylpyrazine, 2,3,5,6-tetramethylpyrazine | nih.govmdpi.com |
| Corynebacterium glutamicum | Tetramethylpyrazine | google.com |
| Paenibacillus sp. | 2,5-bis(1-methylethyl)-pyrazine | oup.com |
Plant-Derived Pyrazines and Their Biological Context
Alkylpyrazines are also found in the plant kingdom, where they contribute to the characteristic aromas of many vegetables and fruits. nih.govresearchgate.net For example, 3-alkyl-2-methoxypyrazines are responsible for the green and earthy notes in bell peppers and some wines. nih.gov While the specific compound 2-(4-Methylpentyl)pyrazine is less commonly reported, the broader class of alkylpyrazines is well-established in plants. researchgate.net The biosynthesis of these compounds in plants is linked to amino acid metabolism, with recent studies pointing to L-leucine and L-serine as important precursors for certain methoxypyrazines. nih.gov Endophytic fungi, which live within plant tissues, are also capable of producing a variety of bioactive metabolites, and it's hypothesized that genetic exchange between the endophyte and its host plant may lead to the production of host-like compounds. thieme-connect.com
Table 2: Examples of Plant Families and Associated Alkylpyrazines
| Plant Family | Examples of Associated Pyrazines | Biological Context | Reference |
| Solanaceae (e.g., Bell Pepper) | 3-isobutyl-2-methoxypyrazine | Aroma compound | tugraz.at |
| Fabaceae (e.g., Green Peas) | Various alkylpyrazines | Flavor and defense against herbivores | nih.gov |
| Vitaceae (e.g., Grapes) | 3-isobutyl-2-methoxypyrazine | Contributes to wine aroma | nih.gov |
Pyrazines in Insect Biology and Ecology
In the insect world, pyrazines play a crucial role as semiochemicals, which are chemicals that mediate interactions between organisms. nih.gov They function as alarm pheromones, trail pheromones, and defensive compounds. researchgate.netnih.gov For instance, certain pyrazines are used by ants to mark trails to food sources and to signal danger to their nestmates. researchgate.netmdpi.comkuleuven.be The odor of pyrazines can also act as a warning signal to predators, indicating that the insect is toxic or unpalatable. nih.gov Some insects are capable of synthesizing pyrazines de novo (from basic precursors), as demonstrated in the wood tiger moth. jyu.fi In other cases, symbiotic bacteria living within the insects may be responsible for producing these important signaling molecules. researchgate.net For example, bacteria associated with leaf-cutter ants produce pyrazines that are identical to the ants' own trail pheromones. researchgate.netnih.gov
Table 3: Functions of Alkylpyrazines in Insects
| Insect Species | Pyrazine Compound(s) (Examples) | Function | Reference |
| Atta sexdens (Leaf-cutter ant) | 2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine | Trail pheromone | researchgate.netnih.govmdpi.com |
| Various ant species | Alkylpyrazines | Alarm pheromone | researchgate.net |
| Hippodamia convergens (Ladybird beetle) | 2-isobutyl-3-methoxypyrazine | Aggregation pheromone, defensive allomone | nih.gov |
| Aposematic insects | Various pyrazines | Warning odor to predators | nih.gov |
Environmental Presence and Dissemination of Pyrazine Compounds
Pyrazine compounds are released into the environment from both natural and anthropogenic sources. As volatile organic compounds (VOCs), they can be disseminated through the air. tugraz.at Natural sources include the biological activities of microorganisms in soil and water, as well as emissions from plants and insects. nih.govoup.com
Industrial food processing, such as the roasting of coffee and cocoa, is a significant anthropogenic source of pyrazines, and these compounds can be found in the exhaust gases of such facilities. tugraz.atnih.gov Their presence in various food products and their use as fragrance ingredients also contribute to their environmental distribution. tugraz.ateuropa.eunih.gov The fate of these compounds in the environment, including their potential for degradation, is an area of ongoing research. nih.gov Some bacterial strains have been identified that can degrade alkylpyrazines, suggesting a potential for bioremediation of environments contaminated with these compounds. nih.gov
Detection of Pyrazines in Complex Environmental and Biological Matrices
The detection and quantification of pyrazines in complex samples, such as environmental matrices and biological tissues, require sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for the characterization of alkylpyrazines. nih.govresearchgate.net However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging. nih.gov To overcome this, gas chromatographic retention indices are often used in conjunction with mass spectral data. nih.gov
For analyzing volatile pyrazines, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach. nih.govresearchgate.net This technique allows for the extraction and concentration of volatile compounds from the sample headspace before analysis. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has also been developed for the detection of pyrazine compounds, offering high sensitivity and accuracy. google.com The choice of analytical method depends on the specific pyrazine compounds of interest, the sample matrix, and the required level of sensitivity and selectivity. nih.gov
Table 4: Common Analytical Techniques for Pyrazine Detection
| Analytical Technique | Abbreviation | Principle | Application Examples | Reference |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates compounds based on their volatility and mass-to-charge ratio. | Identification of pyrazines in food, insects, and microbial cultures. | nih.govresearchgate.net |
| Headspace Solid-Phase Microextraction | HS-SPME | Extracts and concentrates volatile analytes from the sample headspace onto a coated fiber. | Analysis of pyrazines in roasted tea, cocoa, and other food products. | nih.govresearchgate.net |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS | Separates compounds based on their polarity and provides structural information through fragmentation. | Detection of pyrazines in alcoholic beverages and environmental water samples. | google.comnih.gov |
Biological and Ecological Roles of Alkylpyrazines in Non Human Systems
Semiochemical Functions of Pyrazines in Interspecies Communication
Semiochemicals are signaling molecules that mediate interactions between organisms. Pyrazines are a significant group of these chemical messengers, involved in a range of communication forms from insect pheromones to microbial signaling.
In the insect world, pyrazines are vital components of pheromonal communication, often dictating social behaviors such as trail-following and alarm responses. While direct evidence for 2-(4-Methylpentyl)pyrazine in these roles is not extensively documented, the functions of structurally analogous alkylpyrazines offer valuable insights.
For instance, certain ant species utilize alkylpyrazines as potent alarm pheromones. When threatened, these ants release pyrazine (B50134) compounds from their mandibular glands to alert nestmates to the presence of danger. A notable example is 2,5-dimethyl-3-isopentylpyrazine, a compound structurally similar to this compound, which has been identified as a key component of the alarm pheromone in ants of the genera Hypoponera and Ponera. The release of this chemical messenger triggers a rapid dispersal and increased agitation among colony members, a critical defense mechanism.
The structural characteristics of these molecules, including the length and branching of the alkyl side-chain, are crucial for their specific activity. It is plausible that this compound could function similarly as an alarm pheromone in other insect species, though further research is required to confirm this hypothesis.
The table below summarizes examples of alkylpyrazines identified as insect pheromones.
| Compound Name | Insect Species | Pheromone Type | Behavioral Response |
| 2,5-Dimethyl-3-isopentylpyrazine | Hypoponera opacior, Ponera pennsylvanica | Alarm Pheromone | Increased mobility and dispersal |
| 2-ethyl-3,6-dimethylpyrazine | Solenopsis invicta (Fire Ant) | Alarm Pheromone | Alertness and defensive behavior |
Quorum sensing is a system of stimulus and response correlated to population density that enables bacteria to coordinate their gene expression. This process is crucial for various microbial activities, including biofilm formation, virulence, and the production of secondary metabolites. While the role of specific pyrazine compounds in quorum sensing is an emerging area of research, there is evidence to suggest their involvement in microbial communication.
Currently, there is a lack of direct research linking this compound to microbial quorum sensing and biofilm regulation. However, the broader class of volatile organic compounds (VOCs), which includes alkylpyrazines, has been shown to influence these processes. Bacteria produce a diverse array of VOCs that can act as signaling molecules, affecting the behavior of both prokaryotic and eukaryotic organisms. It is conceivable that alkylpyrazines, including this compound, could play a role in inter-species communication within complex microbial communities, potentially influencing biofilm architecture and function. Further investigation is needed to elucidate the specific functions of alkylpyrazines in these intricate microbial interactions.
Broader Biological Activities of Pyrazine Derivatives in Non-Human Organisms
Beyond their role as semiochemicals, pyrazine derivatives exhibit a range of other biological activities that are of interest for various applications, from medicine to agriculture.
The pyrazine scaffold is a common feature in many compounds exhibiting antimicrobial properties. Various studies have demonstrated the efficacy of pyrazine derivatives against a spectrum of bacteria and fungi. The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with cellular metabolic processes.
The following table presents data on the antimicrobial activity of some pyrazine derivatives against common pathogens.
| Pyrazine Derivative | Target Microorganism | Antimicrobial Effect |
| Tetramethylpyrazine | Escherichia coli, Staphylococcus aureus | Bacteriostatic |
| 2,5-Dimethylpyrazine (B89654) | Candida albicans | Fungistatic |
| Various alkylpyrazines | Gram-positive and Gram-negative bacteria | Bactericidal/Bacteriostatic |
Pyrazine derivatives have also been investigated for their antioxidant properties. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, thereby preventing cellular damage. The antioxidant capacity of pyrazines is thought to be related to the nitrogen atoms in the heterocyclic ring, which can donate electrons to neutralize free radicals.
Research into the antioxidant potential of various pyrazine-containing compounds has shown promising results. For instance, certain pyrazine derivatives have demonstrated significant radical scavenging activity in in-vitro assays. The structure-activity relationship studies suggest that the nature and position of substituents on the pyrazine ring can modulate their antioxidant capacity. While there is no specific research on the antioxidant properties of this compound, its chemical structure suggests that it may possess some degree of antioxidant activity, a hypothesis that warrants future investigation.
The versatile chemical nature of the pyrazine ring makes it a valuable scaffold for the synthesis of a wide range of organic compounds, including those with applications in agriculture. Pyrazine derivatives have been utilized as precursors in the development of novel pesticides, herbicides, and fungicides. Their biological activity can be fine-tuned through chemical modification, allowing for the creation of targeted and effective agrochemicals.
While there are no specific, publicly available examples of this compound being used as a direct precursor for a commercial agrochemical, the broader class of pyrazines is of significant interest in this field. The development of pyrazine-based agrochemicals often involves the synthesis of complex molecules where the pyrazine core is functionalized to interact with specific biological targets in pests or weeds. The exploration of pyrazine derivatives in agrochemical research is an ongoing effort to find more effective and environmentally benign solutions for crop protection.
Ecological Significance of Pyrazine Emissions and Metabolic Cycling
Alkylpyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, play a significant role in the chemical ecology of various non-human systems. While specific research on the ecological impact of this compound is limited, the broader family of alkylpyrazines is known to be involved in a range of biological interactions and metabolic processes. These compounds are emitted by a variety of organisms, including insects, plants, and microorganisms, and their presence in an ecosystem can influence the behavior and survival of other species. The metabolic cycling of these compounds, primarily by microorganisms, is crucial for their degradation and reintegration into biogeochemical cycles.
The high volatility and chemical stability of pyrazines make them effective signaling molecules in natural ecosystems. researchgate.net Their emissions act as cues that can mediate critical interactions among different species. For instance, in many insect species, alkylpyrazines function as alarm pheromones, signaling danger and prompting defensive behaviors in conspecifics. They are also utilized as trail pheromones, guiding colony members to food sources. This chemical communication is a fundamental aspect of the social organization and foraging strategies of various ant species. doi.org
Microorganisms are central to the metabolic cycling of pyrazines in the environment. nih.gov Various bacterial and fungal species have been identified that can utilize pyrazines as a sole source of carbon and nitrogen, breaking them down into simpler molecules. researchgate.net This microbial degradation is a key process in the removal of these compounds from the environment, preventing their accumulation. The initial steps of pyrazine metabolism by microorganisms often involve oxidation of the alkyl side-chains and hydroxylation of the pyrazine ring. mdpi.com However, the complete enzymatic pathways for the cleavage of the pyrazine ring are not yet fully understood for many derivatives. researchgate.net
The table below summarizes the known ecological roles of various alkylpyrazines in non-human systems, providing context for the potential significance of this compound.
Table 1: Ecological Roles of Selected Alkylpyrazines in Non-Human Systems
| Alkylpyrazine Derivative | Organism(s) | Ecological Role |
| 2,5-Dimethyl-3-isopentylpyrazine | Odontomachus ants | Alarm pheromone |
| 3-Ethyl-2,5-dimethylpyrazine | Atta sexdens (Leaf-cutter ant) | Trail pheromone |
| 2-Isopropyl-3-methoxypyrazine | Coccinellidae (Ladybugs) | Aposematic warning signal (defense) |
| Tetramethylpyrazine | Various bacteria (e.g., Bacillus subtilis) | Microbial signaling, potential antimicrobial |
| 2-sec-Butyl-3-methoxypyrazine | Iridomyrmex humilis (Argentine ant) | Trail pheromone component |
The metabolic fate of pyrazines in the environment is largely dependent on microbial activity. Bacteria capable of degrading pyrazines have been isolated from various environments, including soil and wastewater. These microorganisms possess enzymatic machinery to initiate the breakdown of the pyrazine structure. The general steps in the microbial degradation of alkylpyrazines are outlined below.
General Steps in the Microbial Metabolism of Alkylpyrazines:
Side-Chain Oxidation: The initial attack often occurs on the alkyl substituent. This can involve hydroxylation, oxidation to a carboxylic acid, or other modifications.
Ring Hydroxylation: The aromatic pyrazine ring can be hydroxylated, which is a common strategy to increase the reactivity of aromatic compounds for subsequent ring cleavage.
Ring Cleavage: Following hydroxylation, the pyrazine ring is opened through the action of specific enzymes, such as dioxygenases.
Further Degradation: The resulting aliphatic compounds are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are used for energy and biomass production.
The table below provides a summary of research findings on the microbial degradation of pyrazines, highlighting the diversity of microorganisms involved and the metabolic pathways, where known.
Table 2: Research Findings on the Microbial Degradation of Pyrazines
| Microorganism(s) | Pyrazine Substrate(s) | Key Metabolic Steps/Enzymes | Research Focus |
| Pseudomonas sp. | Pyrazine, various alkylpyrazines | Utilization as carbon and nitrogen source; Ring cleavage pathways under investigation. | Biodegradation of industrial waste containing pyrazines. |
| Bacillus subtilis | Tetramethylpyrazine | Biosynthesis and potential degradation. | Role in fermented food production. |
| Mixed microbial consortia | Pyrazine-2-carboxamide | Mineralization of the pyrazine ring. | Wastewater treatment. |
| Various soil bacteria | Unsubstituted Pyrazine | Ring hydroxylation and subsequent cleavage. | Environmental fate of heterocyclic compounds. |
Advanced Analytical Methodologies for Pyrazine Characterization
Chromatographic Techniques for Pyrazine (B50134) Separation and Quantification
Chromatography is the cornerstone of pyrazine analysis, providing the necessary separation of these often complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the target pyrazine compounds.
Gas chromatography (GC) is the most common and powerful technique for analyzing volatile and semi-volatile compounds like alkylpyrazines. tut.ac.jp Its high resolution and sensitivity make it ideal for separating complex mixtures of pyrazine isomers and derivatives found in food and flavor samples. scispace.com The principle involves vaporizing the sample and passing it through a capillary column with a stationary phase. Compounds are separated based on their boiling points and interaction with the stationary phase.
The selection of the GC column is critical for achieving optimal separation. Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., SUPELCOWAX™ 10), are often used for separating polar pyrazine compounds. sigmaaldrich.com Non-polar columns, like those with dimethylpolysiloxane (e.g., Rtx-1, DB-1 MS), are also widely employed. scispace.comnih.gov The temperature program of the GC oven is carefully optimized to ensure the separation of compounds with a wide range of volatilities. sigmaaldrich.comnih.gov For instance, a typical analysis might start at a low temperature (e.g., 40-50°C) and gradually ramp up to a higher temperature (e.g., 230-250°C) to elute all compounds of interest. sigmaaldrich.comnih.gov
The retention of a compound on a GC column can be described by its Retention Index (RI), which helps in its identification by standardizing retention times relative to a series of n-alkanes. For 2-methoxy-3-(4-methylpentyl)pyrazine, the experimental Kovats Retention Index is 1388 on a standard non-polar column and 1711 on a standard polar column. nih.gov
Table 1: Example GC Parameters for Pyrazine Analysis
| Parameter | Setting | Source |
|---|---|---|
| Column | SUPELCOWAX™ 10 (30 m x 0.25 mm, 0.25 µm) | sigmaaldrich.com |
| Oven Program | 40°C (5 min) to 230°C at 4°C/min | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
| Injection | Splitless | sigmaaldrich.com |
| Detector | Ion trap mass spectrometer | sigmaaldrich.com |
| Column | DB-1 MS (60 m x 0.25 mm, 0.25 µm) | nih.gov |
| Oven Program | 50°C (2 min), ramp to 120°C at 2°C/min, hold 3 min, ramp to 150°C at 3°C/min, hold 10 min, ramp to 200°C at 6°C/min, hold 5 min | nih.gov |
| Carrier Gas | Helium (1.0 mL/min) | nih.gov |
| Injection | Splitless | nih.gov |
| Detector | Mass Spectrometry Detector (MSD) | nih.gov |
This table presents example parameters and is not an exhaustive list. Actual conditions vary based on the specific application and analytes.
While GC is dominant for volatile pyrazines, high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), serve as valuable alternatives, particularly for less volatile or thermally unstable pyrazines. tut.ac.jpnih.gov LC is well-suited for analyzing pyrazines in liquid samples, such as beverages, as it can often be performed with direct injection after minimal sample preparation, avoiding the complexities of extracting volatile compounds. nih.govgoogle.com
Separation in LC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. mdpi.com Reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for pyrazine analysis. tut.ac.jpnih.gov The addition of modifiers like formic acid to the mobile phase can improve peak shape and ionization efficiency when coupled with a mass spectrometer. nih.gov
UPLC utilizes columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.comamericanpharmaceuticalreview.com This makes UPLC particularly effective for creating detailed profiles of pyrazine compounds in complex matrices. nih.gov
Spectrometric Detection and Identification of Pyrazine Structures
Spectrometry, especially mass spectrometry, is the definitive tool for identifying and structurally characterizing pyrazines separated by chromatography.
Mass spectrometry (MS) identifies compounds by measuring their mass-to-charge ratio (m/z). scispace.com When a separated compound elutes from the chromatograph, it enters the MS ion source, where it is ionized. researchgate.net The most common ionization technique in GC-MS is electron ionization (EI), which bombards the molecule with high-energy electrons (typically 70 eV). mdpi.comnih.gov This process not only creates a molecular ion (M⁺) but also causes extensive and reproducible fragmentation. The resulting pattern of fragment ions, known as a mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries (like the NIST library) for confident identification. nih.govvscht.cz
For LC-MS, softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. google.comresearchgate.net These methods are less energetic and typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to produce a characteristic spectrum. researchgate.net This technique is crucial for differentiating between isomers, which have the same molecular weight but different structures. researchgate.net
The combination of a separation technique with a detection technique is known as a hyphenated technique. ajpaonline.com These methods leverage the strengths of both instruments to analyze complex mixtures with high accuracy and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used hyphenated technique for volatile pyrazine analysis. ajpaonline.comnih.govacs.org It combines the high separation efficiency of GC with the powerful identification capabilities of MS. scispace.com GC-MS allows for the tentative identification of dozens or even hundreds of volatile compounds in a single run. nih.gov
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) : For extremely complex samples, comprehensive two-dimensional GC (GC×GC) offers a significant increase in separation power. mdpi.comscielo.br It uses two different columns connected in series. The enhanced separation, combined with the high acquisition speed and deconvolution capabilities of a time-of-flight mass spectrometer (TOFMS), allows for the resolution and identification of an exceptionally large number of compounds, including co-eluting isomers that would be indistinguishable by conventional GC-MS. vscht.czscielo.br This technique has been successfully applied to analyze volatile compounds in peppers and cocoa beans. scielo.brwiley.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This technique combines the rapid, high-resolution separation of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net It is particularly advantageous for quantifying trace levels of pyrazines in liquid samples. nih.gov By using the Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions for each target analyte, providing excellent specificity and minimizing matrix interference. google.com This approach has been used to quantify 16 different pyrazines in soy sauce aroma type Baijiu. nih.gov
Sample Preparation and Extraction Strategies for Pyrazine Enrichment
Before instrumental analysis, pyrazines often need to be extracted from their sample matrix and concentrated. upertis.ac.id The goal is to isolate the analytes of interest, remove interfering substances, and increase their concentration to a level detectable by the instrument. researchgate.net
Liquid-Liquid Extraction (LLE) : A classic technique where the sample is mixed with an immiscible solvent that has a high affinity for the pyrazines. researchgate.net After separation of the two liquid phases, the solvent containing the extracted pyrazines is collected and concentrated. This method was used to identify 27 pyrazines in Chinese liquors. acs.org
Solid-Phase Extraction (SPE) : In SPE, the sample is passed through a cartridge containing a solid adsorbent. The pyrazines are retained on the adsorbent while other matrix components pass through. The pyrazines are then eluted with a small volume of a suitable solvent.
Solid-Phase Microextraction (SPME) : SPME is a solvent-free, rapid, and sensitive technique widely used for volatile and semi-volatile compounds. nih.gov A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. scispace.com The pyrazines adsorb onto the fiber and are then thermally desorbed directly into the GC injector for analysis. sigmaaldrich.com Headspace SPME (HS-SPME) is particularly common as it samples the volatiles in the space above the sample, avoiding non-volatile matrix components. nih.govacs.org The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial and is optimized to maximize the extraction efficiency for the target pyrazines. nih.gov
Stir Bar Sorptive Extraction (SBSE) : This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS). This provides a higher extraction capacity and thus lower detection limits for trace analytes.
These enrichment strategies are critical for detecting trace-level pyrazines like 2-(4-Methylpentyl)pyrazine, ensuring that their concentrations are sufficient for robust chromatographic separation and spectrometric identification.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazine Sampling
Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful and widely adopted technique for the sampling of volatile and semi-volatile organic compounds, including pyrazines. scielo.brresearchgate.net This solvent-free method is valued for its simplicity, speed, and sensitivity, making it an excellent alternative to traditional extraction techniques that can be time-consuming and require the use of organic solvents. scielo.brscispace.com The principle of HS-SPME involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). nih.govresearchgate.net
The efficiency and selectivity of HS-SPME are highly dependent on several experimental parameters, which must be optimized for the specific analytes and matrix of interest. nih.gov Key parameters include the type of fiber coating, extraction time, extraction temperature, and sample matrix modifications such as the addition of salt. nih.govacs.org
Fiber Selection: The choice of fiber coating is critical as it determines the affinity for the target analytes. For pyrazine analysis, fibers with mixed-phase coatings are often preferred due to their ability to adsorb a wide range of compounds with varying polarities. A common choice is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has demonstrated high extraction efficiency for various pyrazines in matrices like yeast extract and cocoa. scispace.comnih.govresearchgate.net Other fibers, such as those coated with Carbowax/divinylbenzene (CWX/DVB) or Carboxen/Polydimethylsiloxane (CAR/PDMS), have also been successfully employed. scielo.bracs.org
Optimization of Extraction Parameters: Research has shown that optimizing HS-SPME conditions can significantly enhance the sensitivity and accuracy of pyrazine analysis. nih.gov For instance, in the analysis of pyrazines in perilla seed oils, a CAR/PDMS fiber was used with an extraction time of 20 minutes at 70°C. researchgate.net A study on cocoa liquor optimized the conditions using a 65 µm Carbowax/divinylbenzene fiber, finding maximum extraction efficiency with an extraction time of 60 minutes at 60°C, following a 15-minute sample equilibration. scielo.br The optimization of these parameters is often achieved using statistical approaches like Response Surface Methodology (RSM). nih.gov
Coupling with GC-MS: The combination of HS-SPME with Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust platform for the separation, identification, and quantification of pyrazines. nih.gov Tandem mass spectrometry (GC-MS/MS or GC-MS²) can further enhance selectivity and lower detection limits, which is particularly useful for complex matrices. acs.orgresearchgate.net
Table 1: Examples of Optimized HS-SPME Conditions for Pyrazine Analysis
| Matrix | Fiber Type | Extraction Temperature (°C) | Extraction Time (min) | Reference |
|---|---|---|---|---|
| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | nih.gov |
| Perilla Seed Oil | CAR/PDMS | 70 | 20 | researchgate.net |
| Cocoa Liquor | 65 µm CWX/DVB | 60 | 60 | scielo.br |
| Soy Sauce | CAR/PDMS | 45 | 30 | researchgate.net |
Table 2: Performance Data for HS-SPME-GC-MS² Analysis of Pyrazines in Perilla Seed Oil
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.07–22.22 ng/g | acs.org |
| Intraday RSD | < 9.49% | acs.org |
| Interday RSD | < 9.76% | acs.org |
| Mean Recovery | 94.6–107.92% | acs.org |
Other Advanced Extraction and Pre-concentration Methods
While HS-SPME is a dominant technique, other advanced methods are also employed for the extraction and pre-concentration of pyrazines. The choice of method often depends on the sample matrix, the specific pyrazines of interest, and the desired analytical outcome.
Liquid-Liquid Extraction (LLE): A conventional method, LLE involves the partitioning of analytes between two immiscible liquid phases. researchgate.net For pyrazine extraction from aqueous solutions, solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) can be used. researchgate.net However, LLE can be labor-intensive and may require multiple extraction steps to achieve satisfactory recovery. researchgate.net
Solid-Phase Extraction (SPE): SPE is a form of digital chromatography that is used to separate components of a mixture. researchgate.net It involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. The analytes are then eluted with a suitable solvent. For pyrazine isolation, C18-bonded silica (B1680970) has been used as the sorbent material. researchgate.net
Distillation Techniques: Simple and steam distillation methods can be effective for isolating volatile pyrazines from non-volatile matrix components. researchgate.netgoogle.com Simultaneous distillation-extraction (SDE) is a technique that combines steam distillation and solvent extraction into a single process, which can be used for pyrazine analysis in samples like cocoa beans. scispace.com However, the use of high temperatures in these methods can potentially lead to the formation of new pyrazines as artifacts, which is a critical consideration. scispace.com
Emerging Green Extraction Technologies: In recent years, there has been a drive towards developing more environmentally friendly extraction techniques. These "green" methods aim to reduce solvent consumption and extraction time. mdpi.com Some of the promising techniques applicable to the extraction of compounds from natural products include:
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous due to the low toxicity and volatility of CO2. mdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. mdpi.com
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to more efficient extraction. mdpi.com
These advanced methodologies, particularly HS-SPME coupled with GC-MS, have significantly advanced the ability to characterize complex pyrazine profiles in a variety of samples. The continued development of these techniques promises further improvements in sensitivity, selectivity, and analytical throughput.
Theoretical and Computational Studies on Pyrazine Structures and Reactivity
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanisms of Pyrazines
Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazine (B50134) and its derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, which dictates the molecule's reactivity and spectroscopic properties. nrel.govrsc.org
Studies on the parent pyrazine molecule reveal a complex electronic landscape with low-lying nπ* and ππ* excited states. rsc.orgnih.gov The interaction between the lone pairs of the nitrogen atoms and the π-system of the aromatic ring is a key feature of its electronic structure. acs.orgresearchgate.net For instance, extensive ab initio calculations have been used to determine the ordering of ionization potentials, corresponding to the removal of electrons from different molecular orbitals. researchgate.net
Computational investigations into the photostability of pyrazine show that after photoexcitation, the molecule undergoes rapid radiationless decay back to the ground state, a process mediated by conical intersections between electronic states. rsc.org These ultrafast processes, occurring on the femtosecond timescale, are mapped out by constructing potential energy surfaces and simulating the dynamics of the molecule as it moves between different electronic states. rsc.orgacs.org
DFT calculations are also used to predict vibrational frequencies (FTIR and Raman spectra) for pyrazine derivatives. nih.gov By comparing the computed spectra with experimental data, researchers can confirm molecular structures and gain a detailed understanding of the vibrational modes. nih.gov For substituted pyrazines, these calculations can predict how different functional groups, such as the 4-methylpentyl group, influence the electronic distribution and reactivity of the pyrazine ring. researchgate.netchemrxiv.org For example, theoretical studies on various substituted pyrazines show that the nature of the substituent group affects the frontier molecular orbital energies (HOMO and LUMO), which in turn influences the molecule's electronic properties and reactivity. researchgate.netresearchgate.net
Table 1: Key Applications of Quantum Chemical Calculations for Pyrazines
| Application | Description | Key Insights |
|---|---|---|
| Electronic Structure Analysis | Calculation of molecular orbitals, electron density, and excited states. rsc.orgnih.govacs.org | Understanding of nπ* and ππ* transitions, lone pair interactions, and ionization potentials. rsc.orgresearchgate.net |
| Reaction Mechanism Simulation | Mapping potential energy surfaces to identify transition states and reaction pathways. rsc.orgrsc.org | Elucidation of photodecay mechanisms and prediction of reaction outcomes. rsc.org |
| Spectra Prediction | Simulation of vibrational (FTIR, Raman) and electronic absorption spectra. nih.govnih.gov | Aids in structural confirmation and assignment of experimental spectral bands. nih.gov |
Molecular Modeling and Simulation of Pyrazine Interactions and Conformations
Molecular modeling and simulations are essential for studying the three-dimensional structure of pyrazines and their dynamic interactions with other molecules. These methods range from quantum mechanics for high accuracy on small systems to molecular mechanics and molecular dynamics (MD) for larger systems over longer timescales. proquest.commun.ca
Studies on pyrazine dimers and clusters reveal the nature of non-covalent interactions, such as π-π stacking, CH···π, and CH···N hydrogen bonds, that govern their self-assembly. nih.govacs.org For the pyrazine dimer, quantum-chemical calculations have predicted multiple stable isomers, including cross-displaced π-π stacked and T-shaped structures, which were then investigated using spectroscopic methods. nih.govacs.org
The interaction of pyrazine-based compounds with biological macromolecules, particularly proteins, is a significant area of research. nih.gov Molecular docking and MD simulations are used to predict the binding modes and affinities of pyrazine ligands within protein binding sites. researchgate.netnih.gov These studies show that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, while the aromatic ring can engage in nonpolar interactions. nih.gov The combination of polar and nonpolar characteristics allows pyrazines to be versatile binding fragments. nih.gov For example, MD simulations have been used to explore the stability of different pyrazines when bound to human serum albumin, indicating that hydrophobic forces play a major role in the binding process. researchgate.net
Conformational analysis, which is crucial for flexible molecules like 2-(4-Methylpentyl)pyrazine with its alkyl side chain, can be performed using methods like replica-exchange molecular dynamics. mun.ca These techniques efficiently sample the conformational space to identify the most stable, low-energy structures of a molecule in different environments, such as in a solvent or in the gas phase. mun.ca
Table 2: Computational Methods for Studying Pyrazine Interactions and Conformations
| Method | Focus | Information Gained |
|---|---|---|
| Quantum Mechanics | High-accuracy energy calculations for small systems (e.g., dimers). nih.gov | Detailed analysis of intermolecular forces (π-π, hydrogen bonding). nih.govacs.org |
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov | Binding modes, key interacting residues, and relative binding energy. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. proquest.comresearchgate.net | Conformational stability, ligand-protein complex dynamics, and binding free energies. |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Odor Relationships (SOR) for Alkylpyrazines
Quantitative Structure-Activity Relationship (QSAR) and Structure-Odor Relationship (SOR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or, in this case, their sensory properties. nih.govresearchgate.net For alkylpyrazines, these models are particularly valuable for understanding and predicting odor characteristics, such as odor thresholds and quality. ijournalse.orgsemanticscholar.org
The development of a QSAR/SOR model involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. ijournalse.org These descriptors can include:
Topological indices: Describing molecular size, shape, and branching.
Electronic descriptors: Such as atomic charges and dipole moments, often derived from quantum chemical calculations. nih.gov
Physicochemical properties: Like the logarithm of the partition coefficient (log P), which relates to hydrophobicity.
Research on various alkylpyrazines has shown that the position and size of the alkyl substituents significantly influence the odor threshold. semanticscholar.org For instance, QSAR analyses have confirmed that bulky substituents in certain positions on the pyrazine ring can intensify the odor (i.e., lower the odor threshold). semanticscholar.org Such models provide a framework for predicting the sensory properties of new or untested compounds like this compound based on its structural features.
Table 3: Examples of Descriptors Used in QSAR/SOR Studies of Alkylpyrazines
| Descriptor Type | Example | Relevance to Odor |
|---|---|---|
| Topological | Molecular Connectivity Indices | Relates to the size, shape, and degree of branching of the molecule. nih.gov |
| Electronic | Electrotopological State Indices | Encodes information about the electronic environment of atoms within the molecule. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in electronic interactions. ijournalse.org |
| Physicochemical | Log P | Represents the hydrophobicity of the molecule, affecting its transport to olfactory receptors. semanticscholar.org |
Predictive Modeling of Environmental Fate and Chromatographic Retention Indices for Pyrazine Compounds
Predictive modeling, often in the form of Quantitative Structure-Property Relationships (QSPR), is widely used to estimate the behavior of chemical compounds in analytical systems and the environment. tut.ac.jptandfonline.com This approach is crucial for assessing compounds like this compound without extensive experimental testing. nih.govnih.gov
Chromatographic Retention Indices: The gas chromatographic (GC) retention index is a key parameter for identifying volatile compounds. QSPR models have been developed to predict the retention indices of pyrazines on different types of GC columns (e.g., polar and non-polar stationary phases). acs.orgacs.org These models use calculated molecular descriptors to predict how a compound will interact with the stationary phase, which determines its elution time.
For a set of 107 substituted pyrazines, models were created using descriptors that captured information about the molecule's topology, geometry, and electronic properties. conicet.gov.ar The results showed that different equations were needed for polar (e.g., Carbowax-20M) and non-polar (e.g., OV-101) columns, reflecting the different types of intermolecular interactions at play. acs.org Similarly, models for reversed-phase liquid chromatography (RP-LC) have been developed for pyrazines, often using log P and the mobile phase composition as key predictors. tut.ac.jp These predictive tools are invaluable when authentic standards for comparison are unavailable. acs.orgaircconline.com
Environmental Fate: Predicting the environmental fate of a chemical involves estimating its persistence, mobility, and potential for degradation. tandfonline.comfrontiersin.org QSAR models are developed to predict key environmental parameters such as water solubility, adsorption to soil (sorption), and biodegradability. tandfonline.com
For predicting these properties, a wide range of molecular descriptors are considered. A comprehensive review identified that the most generic and frequently used descriptors include quantum-chemical parameters like the energies of the highest occupied and lowest unoccupied molecular orbitals (E-HOMO and E-LUMO), polarizability (α), dipole moment (μ), and the constitutional descriptor of molecular weight. tandfonline.com Specialized software platforms have been developed that integrate multiple computational models to provide a prognosis on a molecule's biodegradability and toxicity based solely on its chemical structure. nih.govnih.gov These tools are instrumental in assessing the potential environmental risk associated with the production and release of new or existing chemicals.
Future Research Directions and Unexplored Avenues for 2 4 Methylpentyl Pyrazine
Development of Sustainable and Economically Viable Synthesis Routes for Specific Alkylpyrazines
The industrial demand for alkylpyrazines, valued for their characteristic nutty and roasted aromas, is on the rise. d-nb.info However, traditional chemical synthesis methods often require harsh conditions and may not be environmentally friendly, while extraction from natural sources is often limited by low yields and high costs. semanticscholar.orgtandfonline.com Consequently, developing sustainable and economically viable synthesis routes is a primary objective for compounds like 2-(4-Methylpentyl)pyrazine.
Future research should focus on chemoenzymatic and microbial synthesis strategies. Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a promising avenue. For instance, the synthesis of various alkylpyrazines has been demonstrated through the condensation of aminoacetone (derived from L-threonine via the enzyme L-threonine 3-dehydrogenase) with various aldehydes. researchgate.net To produce this compound, isovaleraldehyde (B47997) would be the required aldehyde precursor.
Microbial fermentation presents another green alternative. nih.gov Various microorganisms, particularly Bacillus subtilis, are known to produce a range of alkylpyrazines from amino acids and sugars. mdpi.comnih.gov Identifying or engineering microbial strains capable of efficiently converting precursors like L-leucine (which corresponds to the 4-methylpentyl side chain) and a C2-unit donor into this compound could provide a cost-effective and sustainable production method. d-nb.infonih.gov The economic feasibility of such bio-based syntheses is a critical factor, with the price of naturally extracted pyrazines being significantly higher than their synthetic counterparts. semanticscholar.org Optimizing culture conditions and precursor feeding strategies will be crucial to achieving industrially relevant titers. nih.gov
Table 1: Comparison of Synthesis Strategies for Alkylpyrazines
| Synthesis Strategy | Advantages | Disadvantages | Relevance for this compound |
| Chemical Synthesis | High yield, well-established methods. | Harsh reaction conditions, use of hazardous reagents, not "natural". tandfonline.com | Feasible, but lacks sustainability and "natural" label. |
| Natural Extraction | "Natural" label, consumer preference. | Low concentration in sources, high cost, variable product profile. semanticscholar.org | Potentially found in roasted foods, but likely in trace amounts. |
| Microbial Fermentation | Sustainable, "natural" label, mild conditions. semanticscholar.orgnih.gov | Lower yields, complex downstream processing, strain optimization required. mdpi.com | High potential using engineered microbes with L-leucine as a precursor. |
| Chemoenzymatic Synthesis | High selectivity, mild conditions, can be sustainable. d-nb.inforesearchgate.net | Enzyme cost and stability can be limiting factors. | Promising route via condensation of an appropriate amino ketone and aldehyde. |
In-Depth Elucidation of Complex Biosynthetic Pathways for Substituted Pyrazines
The biosynthesis of alkylpyrazines in nature is a complex process that is not yet fully understood. nih.gov It is generally accepted that they are formed from the condensation of two α-aminocarbonyl molecules, which can be derived from amino acids. semanticscholar.orgresearchgate.net For many simple alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), the precursor amino acid has been identified as L-threonine. nih.gov
For this compound, the branched alkyl side chain strongly suggests that the amino acid L-leucine is a key precursor. The proposed biosynthetic pathway would likely involve the enzymatic conversion of L-leucine to an α-amino aldehyde or ketone. This intermediate would then condense with another α-aminocarbonyl compound (such as glyoxal (B1671930) or aminoacetone) to form the dihydropyrazine (B8608421) ring, which is subsequently oxidized to the aromatic pyrazine (B50134). researchgate.net Isotope labeling studies, where organisms are fed with labeled L-leucine, would be essential to confirm this hypothesis and to trace the atoms from the precursor to the final product. researchgate.net
Unraveling the specific enzymes involved in this pathway is a critical next step. While enzymes like L-threonine-3-dehydrogenase are known to initiate pyrazine biosynthesis from threonine, the analogous enzymes for leucine (B10760876) are yet to be fully characterized in the context of pyrazine formation. nih.gov Genome mining of pyrazine-producing organisms could help identify candidate genes for these enzymatic steps. acs.org
Comprehensive Ecological Role Assessment of Pyrazines in Underexplored Environments
Pyrazines are widely distributed in nature and serve as important signaling molecules (semiochemicals) in a variety of ecological contexts. rug.nlresearchgate.net They can act as alarm pheromones in ants, warning signals in aposematic (warningly colored) insects, and are involved in microbial communication. acs.orgresearchgate.net For example, certain pyrazinones, a related class of compounds, regulate biofilm formation and virulence in bacteria. acs.org
The specific ecological role of this compound is currently unknown. Future research should investigate its presence and function in various ecosystems. This could involve headspace analysis of insect scent glands, microbial cultures, or plant volatiles. Given that other alkylpyrazines with similar structures act as pheromones, it is plausible that this compound could have a similar function in an as-yet-unidentified species. tandfonline.com Investigating its effect on the behavior of insects or the gene expression of microorganisms could reveal its ecological significance. The soil environment, rich in microbial diversity, is a particularly promising, yet underexplored, environment to search for novel pyrazine producers and to assess their ecological interactions. rug.nl
Advancements in Targeted Analytical Methodologies for Trace-Level Pyrazine Detection
The potent aroma of many pyrazines means they often exert their effects at very low concentrations. mdpi.com Therefore, highly sensitive and selective analytical methods are required for their detection and quantification in complex matrices like food, biological tissues, or environmental samples. acs.org
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for pyrazine analysis. d-nb.info To enhance sensitivity for trace-level detection of compounds like this compound, advancements in sample preparation and instrumentation are crucial. Headspace solid-phase microextraction (HS-SPME) is a powerful technique for extracting and concentrating volatile pyrazines from a sample before GC-MS analysis. frontiersin.org The choice of SPME fiber coating and extraction conditions must be optimized for the specific analyte. vt.edu
For highly complex samples where co-elution can be a problem, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior separation power and sensitivity. vscht.czresearchgate.net Furthermore, the development of targeted methods using tandem mass spectrometry (MS/MS) can provide excellent selectivity and low detection limits, which is essential for accurate quantification. researchgate.net The creation of stable isotope-labeled internal standards, such as deuterium-labeled this compound, would greatly improve the accuracy and precision of quantitative assays. acs.org
Table 2: Analytical Techniques for Pyrazine Detection
| Technique | Principle | Strengths | Limitations |
| HS-SPME-GC-MS | Extraction and concentration of volatiles on a coated fiber, followed by GC separation and MS detection. d-nb.infofrontiersin.org | High sensitivity, solvent-free, relatively simple. frontiersin.org | Fiber-dependent, matrix effects can influence recovery. vt.edu |
| GCxGC-TOFMS | Two-dimensional GC separation provides enhanced peak capacity, coupled with fast-scanning MS. vscht.cz | Excellent for complex samples, high resolving power. researchgate.net | Complex data analysis, higher instrument cost. |
| GC-MS/MS | Targeted fragmentation of a specific parent ion to a daughter ion increases selectivity. researchgate.net | High selectivity and sensitivity for targeted analytes. | Not suitable for untargeted screening. |
| LC-MS/MS | Liquid chromatography separation coupled with tandem MS. | Good for less volatile or thermally labile pyrazines. | May have lower sensitivity for highly volatile pyrazines compared to GC. mdpi.com |
Application of Advanced Computational Chemistry to Predict Novel Pyrazine Properties and Interactions
Computational chemistry provides a powerful tool for predicting the properties and interactions of molecules, complementing experimental research. researchgate.net Density Functional Theory (DFT) is a widely used method to investigate the structure, stability, and electronic properties of alkylpyrazines. researchgate.netresearchgate.net Such calculations can be applied to this compound to predict its molecular geometry, dipole moment, polarizability, and proton affinity, which are crucial for understanding its behavior in analytical systems and its potential interactions with biological receptors. researchgate.netresearchgate.net
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of a series of pyrazines with their properties, such as odor thresholds. ijournalse.org By including this compound in such a model, its sensory properties could be predicted.
Furthermore, molecular docking simulations can be used to predict how this compound might interact with specific protein targets, such as olfactory receptors or enzymes. researchgate.net This could provide initial hypotheses about its biological function, for example, by identifying potential olfactory receptors it might activate, thus guiding experimental validation. researchgate.net These computational approaches can accelerate the discovery process by prioritizing experiments and providing a deeper understanding of the molecular-level interactions of novel pyrazines. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
